3-Bromo-4-(4-chlorophenoxy)benzonitrile
Description
3-Bromo-4-(4-chlorophenoxy)benzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the 3-position and a 4-chlorophenoxy group at the 4-position of the benzene ring.
The molecular formula can be inferred as C₁₃H₈BrClNO, with a molar mass of 327.57 g/mol. The presence of both bromine and chlorine substituents enhances its steric and electronic complexity, making it a candidate for targeted chemical modifications.
Properties
IUPAC Name |
3-bromo-4-(4-chlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYRKKVKJUNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzonitrile and 4-chlorophenol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 3-bromobenzonitrile is reacted with 4-chlorophenol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-chlorophenoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-Bromo-4-(4-chlorophenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4)
- Molecular Formula: C₁₃H₈BrNO
- Molar Mass : 274.11 g/mol
- Key Difference: Replaces the 4-chlorophenoxy group with a simple phenoxy group. The absence of chlorine reduces electronegativity and may lower stability in oxidative environments .
4-(3-Bromo-4-methylphenoxy)benzonitrile (CAS 132529-83-0)
- Molecular Formula: C₁₄H₁₀BrNO
- Molar Mass : 288.14 g/mol
- Key Difference: Substitutes the 4-chlorophenoxy group with a methyl group.
3-Bromo-4-(trifluoromethyl)benzonitrile (CAS 1212021-55-0)
- Molecular Formula : C₈H₃BrF₃N
- Molar Mass : 250.01 g/mol
- Key Difference: Replaces the 4-chlorophenoxy group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, likely increasing acidity and reactivity in nucleophilic substitutions .
Functional Group Modifications
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9)
3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile (CAS 1555598-89-4)
- Molecular Formula: C₁₄H₁₀BrNOS
- Molar Mass : 328.26 g/mol
- Key Difference: Features a methylsulfanyl (-SMe) group instead of 4-chlorophenoxy. The sulfur atom may participate in redox reactions or coordinate with metal catalysts .
Physicochemical and Reactivity Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Electron Effects |
|---|---|---|---|
| 3-Bromo-4-(4-chlorophenoxy)benzonitrile | 327.57 | -Br, -O-C₆H₄-Cl | Strong EWG (nitrile), moderate EDG (phenoxy) |
| 3-Bromo-4-phenoxybenzonitrile | 274.11 | -Br, -O-C₆H₅ | Reduced electronegativity |
| 4-(3-Bromo-4-methylphenoxy)benzonitrile | 288.14 | -Br, -O-C₆H₃-Me | Increased hydrophobicity |
| 3-Bromo-4-(trifluoromethyl)benzonitrile | 250.01 | -Br, -CF₃ | Enhanced acidity and reactivity |
- Reactivity Trends: The 4-chlorophenoxy group in the target compound provides a balance between steric bulk and electronic effects, making it less reactive than trifluoromethyl analogs but more reactive than methyl-substituted derivatives. Bromine at the 3-position directs electrophilic substitution to the ortho/para positions, though the nitrile group may deactivate the ring .
Biological Activity
3-Bromo-4-(4-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8BrClNO. It features a complex structure that includes a bromine atom, a chlorophenyl ether group, and a benzonitrile moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological applications, particularly in the fields of pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action can be summarized as follows:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes, particularly kinases, which are crucial for regulating cellular signaling pathways.
- Receptor Modulation : It may interact with cellular receptors to influence signal transduction processes, affecting downstream biological responses.
- Gene Expression Alteration : The compound has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Biochemical Pathways
This compound primarily affects pathways related to:
- Cell Cycle Regulation : By modulating kinase activity, it influences cell cycle progression and apoptosis.
- DNA Damage Response : The compound may play a role in cellular responses to DNA damage, affecting repair mechanisms.
Research Findings
Recent studies have highlighted the biological activity of this compound through various assays and experimental setups. Here are key findings from the literature:
- Antiviral Activity : In a study assessing compounds for antiviral properties against Zika Virus (ZIKV), this compound demonstrated significant inhibition in reporter assays, indicating its potential as an antiviral agent .
- Cytotoxicity Profiles : The compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective toxicity that could be leveraged for therapeutic applications.
- Inhibition of Kinases : Detailed biochemical analyses revealed that this compound effectively inhibits specific kinases involved in cell signaling, thus altering cellular functions related to growth and survival.
Data Tables
The following table summarizes the biological activities and effects observed in various studies involving this compound:
| Study Focus | Assay Type | Result Summary |
|---|---|---|
| Antiviral Activity | ZIKV Reporter Assay | Inhibition rate of 62% at 10 µM concentration |
| Cytotoxicity | Cell Viability Assay | CC50 values ranged from 10 µM to 20 µM across cell lines |
| Kinase Inhibition | Enzyme Activity Assay | Significant inhibition of CHK1 and CHK2 kinases |
Case Studies
Several case studies have illustrated the practical applications of this compound:
-
Case Study 1: Antiviral Development
In efforts to develop new antiviral agents, researchers synthesized derivatives of this compound. These derivatives were screened for activity against ZIKV, leading to the identification of potent inhibitors that could serve as lead compounds for further drug development. -
Case Study 2: Agrochemical Applications
The compound has been evaluated for its herbicidal properties due to its structural similarities to known herbicides. Field trials indicated effective weed control without significant phytotoxicity on target crops, suggesting its potential utility in agricultural settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
